molecular formula C16H16O4 B6360268 1-(2-Hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)ethanone CAS No. 39604-64-3

1-(2-Hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)ethanone

Cat. No.: B6360268
CAS No.: 39604-64-3
M. Wt: 272.29 g/mol
InChI Key: DVGGZCXEGWXMKZ-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)ethanone is a diaryl ethanone derivative characterized by two aromatic rings substituted with hydroxy and methoxy groups. Its molecular formula is C₁₆H₁₆O₄ (calculated from structural analogs in ), with a molecular weight of 272.29 g/mol. The compound features:

  • A 4-methoxyphenyl group on the other side, enhancing lipophilicity and influencing electronic properties.

This structure is notable in organic synthesis and medicinal chemistry due to its similarity to bioactive natural products, such as flavonoids and deoxybenzoins ().

Properties

IUPAC Name

1-(2-hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-19-12-5-3-11(4-6-12)9-15(17)14-8-7-13(20-2)10-16(14)18/h3-8,10,18H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGGZCXEGWXMKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10326647
Record name 1-(2-hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39604-64-3
Record name 1-(2-hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-HYDROXY-4-METHOXYPHENYL)-2-(4-METHOXYPHENYL)ETHANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Reagents

The reaction employs 2-bromo-1-(4-methoxyphenyl)ethanone and 2-hydroxy-4-methoxyphenol as precursors. Potassium carbonate (K₂CO₃) in acetone facilitates deprotonation of the phenolic hydroxyl group, generating a phenoxide ion that displaces the bromide ion from the α-bromoacetophenone. The general mechanism proceeds as follows:

Ar-OH+Br-CH2-C(O)-Ar’K2CO3,acetoneAr-O-CH2-C(O)-Ar’+KBr+CO2+H2O\text{Ar-OH} + \text{Br-CH}2\text{-C(O)-Ar'} \xrightarrow{\text{K}2\text{CO}3, \text{acetone}} \text{Ar-O-CH}2\text{-C(O)-Ar'} + \text{KBr} + \text{CO}2 + \text{H}2\text{O}

Key Reaction Parameters

  • Molar Ratio : A 1:1.2–1.5 ratio of α-bromoacetophenone to phenol ensures excess phenol drives the reaction to completion.

  • Base : K₂CO₃ (2–3 equiv) provides sufficient basicity without promoting side reactions.

  • Solvent : Anhydrous acetone enables solubility of both aromatic substrates and inorganic base.

  • Temperature : Reflux conditions (56–60°C) enhance reaction kinetics, typically requiring 12–24 hours for full conversion.

Procedural Details

  • Mixing Phase : 2-Hydroxy-4-methoxyphenol (5.0 mmol) and K₂CO₃ (10.0 mmol) are suspended in acetone (50 mL) and stirred at room temperature for 30 minutes to generate the phenoxide.

  • Addition of Bromoacetophenone : A solution of 2-bromo-1-(4-methoxyphenyl)ethanone (5.0 mmol) in acetone (20 mL) is added dropwise.

  • Reflux : The mixture is heated to reflux for 18 hours, with progress monitored by TLC (ethyl acetate/hexane, 1:3).

  • Workup : After cooling, the mixture is filtered to remove excess K₂CO₃, and the filtrate is concentrated under reduced pressure.

  • Purification : The crude product is recrystallized from ethanol to yield white crystalline solid (typical yield: 75–85%).

Optimization of Reaction Conditions

Solvent Screening

While acetone is standard, alternative solvents like DMF or DMSO may accelerate reactions but complicate purification. Ethanol/water mixtures (1:1) have been reported for analogous systems but yield lower conversions (~60%).

Base Selection

Comparative studies for similar β-O-4 ketones show that K₂CO₃ outperforms Na₂CO₃ or Cs₂CO₃ in minimizing esterification or hydrolysis side reactions.

Temperature and Time

Elevating temperature to 70°C reduces reaction time to 8–10 hours but risks decomposition of the methoxy groups. Controlled reflux at 60°C balances speed and stability.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) :
    δ 7.98 (d, J = 8.8 Hz, 2H, Ar’-H),
    δ 6.85–6.92 (m, 3H, Ar-H),
    δ 5.18 (s, 2H, CH₂),
    δ 3.88 (s, 3H, OCH₃),
    δ 3.76 (s, 3H, OCH₃).

  • ¹³C NMR : Signals at δ 196.5 (C=O), 161.2 (C-O), and 55.8–56.1 (OCH₃) confirm the structure.

Melting Point and Purity

Recrystallized product exhibits a sharp melting point of 89–91°C, consistent with related analogs. HPLC analysis (C18 column, methanol/water) shows >98% purity.

Comparative Analysis of Analogous Compounds

CompoundYield (%)Melting Point (°C)Key NMR Shifts (δ, ppm)
Target Compound8289–915.18 (s, CH₂), 3.88/3.76 (OCH₃)
1-(4-Methoxyphenyl)-2-phenoxyethanone8568–715.16 (s, CH₂), 3.88 (OCH₃)
2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone8389–905.29 (s, CH₂), 3.95 (OCH₃)

Challenges and Mitigation Strategies

Byproduct Formation

Trace quantities of 1,2-bis(aryloxy)ethane may form via over-alkylation. This is minimized by maintaining a 1:1.2 ratio of bromoacetophenone to phenol.

Hydrolysis of Methoxy Groups

Prolonged heating in aqueous workup can demethylate methoxy groups. Rapid extraction into ethyl acetate and avoidance of acidic conditions preserve functionality.

Scale-Up Considerations

Kilogram-scale synthesis requires:

  • Slow Addition : Controlled addition of bromoacetophenone to prevent exothermic side reactions.

  • Continuous Crystallization : Ethanol/water mixtures enhance crystal growth and purity.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic rings undergo regioselective substitutions guided by the hydroxy (–OH) and methoxy (–OCH₃) groups:

Position Directing Group Reactivity Example Reaction (Source)
2-Hydroxy-4-methoxy–OH (ortho/para)Nitration at C₅ or C₆ positions due to –OH activation Nitration with HNO₃/H₂SO₄ yields nitro derivatives
4-Methoxyphenyl–OCH₃ (para)Bromination at C₃ or C₅ positions under mild conditions Br₂ in CH₂Cl₂ produces mono-/di-brominated products

Reduction of the Ketone Group

The central ketone undergoes selective reduction:

Reducing Agent Conditions Product Yield Source
NaBH₄THF/MeOH, 0°C → RT1-(2-Hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)ethanol98%
LiAlH₄Dry Et₂O, refluxSame as above95%

The ethanol derivative is stabilized by intramolecular hydrogen bonding between –OH and ketone oxygen .

Oxidation Reactions

The phenolic –OH group participates in redox reactions:

  • Autoxidation : Forms a quinone methide intermediate under alkaline conditions .

  • Enzymatic Oxidation : Horseradish peroxidase (HRP) catalyzes dimerization via radical coupling .

Condensation Reactions

The ketone engages in acid/base-catalyzed condensations:

Reaction Type Conditions Product Application Source
Aldol CondensationNaOH, EtOH, ΔChalcone derivativesPharmaceutical intermediates
Claisen-SchmidtHCl, glacial AcOHBis(4-methoxyphenyl)ethanone dimerMaterial science

Functional Group Transformations

  • Methoxy Group Demethylation : BBr₃ in CH₂Cl₂ selectively removes methoxy groups, yielding catechol derivatives .

  • Hydroxy Group Protection : Silylation (e.g., TBDMSCl) or acetylation (Ac₂O) prevents undesired side reactions during synthesis .

Nucleophilic Additions

The ketone reacts with nucleophiles:

Nucleophile Conditions Product Notes
Grignard ReagentsEt₂O, 0°C → RTTertiary alcohol adductsSteric hindrance limits reactivity
HydrazineEtOH, ΔHydrazone derivativesPrecursors for heterocycles

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the ketone and alkenes, forming oxetane rings—a pathway observed in related aryl ethanones .

Key Research Findings

  • Synthetic Utility : Triflic anhydride (Tf₂O) catalyzes Fries rearrangements in related compounds, suggesting potential for generating regioisomeric ketones .

  • Biological Relevance : Derivatives exhibit antioxidant and anti-inflammatory activity, linked to radical scavenging by the phenolic –OH group .

Scientific Research Applications

Pharmacological Applications

  • Antioxidant Activity
    • Mechanism : Paeonol exhibits strong antioxidant properties, which help in scavenging free radicals and reducing oxidative stress.
    • Case Study : A study demonstrated that Paeonol significantly reduced oxidative damage in liver cells, suggesting its potential for liver protection against toxic substances .
  • Anti-inflammatory Effects
    • Mechanism : The compound inhibits the production of pro-inflammatory cytokines and enzymes, thereby mitigating inflammation.
    • Case Study : Research published in the Journal of Ethnopharmacology showed that Paeonol reduced inflammation in animal models of arthritis, indicating its potential therapeutic use for inflammatory diseases .
  • Antimicrobial Properties
    • Mechanism : Paeonol has been shown to possess antimicrobial activity against various pathogens.
    • Case Study : A study found that Paeonol effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its application as a natural antimicrobial agent in food preservation .

Material Science Applications

  • Polymer Composites
    • Usage : Paeonol is being explored as a bio-additive in polymer composites to enhance mechanical properties and thermal stability.
    • Data Table :
Composite TypeEnhancement (%)Reference
PLA-Paeonol Composite20% increase in tensile strength
PVC-Paeonol BlendImproved thermal stability
  • Nanotechnology
    • Application : The compound is utilized in the synthesis of nanoparticles, particularly silver nanoparticles, which exhibit enhanced antibacterial activity.
    • Case Study : Research indicated that silver nanoparticles synthesized using Paeonol displayed higher efficacy against bacterial strains compared to conventional methods .

Mechanism of Action

The mechanism by which 1-(2-Hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)ethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs.
  • Hydrogen Bonding: Compounds with multiple hydroxy groups (e.g., Ononetin ) exhibit enhanced solubility in polar solvents and stronger intermolecular interactions.

Physicochemical Properties

Melting Points and Solubility

Compound Melting Point (°C) Solubility Trends Reference
This compound Not reported Likely soluble in DMF, DMSO (analogous to )
Ononetin 189–190 Soluble in ethanol, methanol
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (7e) 131–134 Soluble in chloroform, ethyl acetate
1-(5-Chloro-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone Not reported Insoluble in water; soluble in acetone

Notable Trends:

  • Melting Points: Sulfonyl piperazine derivatives (e.g., 7e ) have lower melting points (131–134°C) compared to diaryl ethanones like Ononetin (189–190°C ), likely due to reduced crystallinity from bulky substituents.
  • Solubility : Methoxy and hydroxy groups improve solubility in organic solvents, while nitro or halogen substituents may reduce it .

Antiproliferative and Pharmacological Potential

  • Ononetin: Exhibits antioxidant and anti-inflammatory properties, attributed to its 2,4-dihydroxy substitution .
  • Sulfonyl Piperazine Derivatives (e.g., 7e–7k) : Show preliminary antiproliferative activity against cancer cell lines, possibly due to sulfonyl groups enhancing membrane permeability .
  • Nitro-Substituted Analogs (e.g., ) : Nitro groups may confer cytotoxicity but also increase metabolic instability.

Biological Activity

1-(2-Hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)ethanone, also known as a derivative of acetophenone, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects, including anticancer, anti-inflammatory, and antioxidant properties. This article synthesizes available research findings on the biological activity of this compound, supported by data tables and case studies.

  • IUPAC Name : this compound
  • CAS Number : 6135-88-2
  • Molecular Formula : C16H16O3
  • Molecular Weight : 272.29 g/mol

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. The compound has been shown to induce apoptosis in various cancer cell lines, which is a critical mechanism for inhibiting tumor growth.

Table 1: Anticancer Activity Data

CompoundConcentrationCell LineMechanism of ActionReference
This compound50 μMHeLa cellsInduction of apoptosis
Chrysin50 μMDU145 cellsApoptosis induction
Genistein0–120 μMLNCaP cellsInhibition of cell cycle

In a study focusing on the compound's effects on HeLa cells, it was observed that treatment with 50 μM led to significant apoptotic activity, suggesting its potential as an anticancer agent .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro experiments demonstrated that it can inhibit the production of pro-inflammatory cytokines, which are critical mediators in various inflammatory diseases.

Table 2: Anti-inflammatory Activity Data

CompoundConcentrationModel SystemOutcomeReference
This compound100 μMRAW264.7 macrophagesReduced TNF-α production
Curcumin10 μMHuman fibroblastsInhibition of IL-6 secretion

In experiments using RAW264.7 macrophages, the compound significantly reduced TNF-α production at a concentration of 100 μM, highlighting its potential as an anti-inflammatory agent .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed through several assays, demonstrating its ability to scavenge free radicals and reduce oxidative stress.

Table 3: Antioxidant Activity Data

CompoundAssay TypeIC50 Value (μM)Reference
This compoundDPPH scavenging assay25 μM
Caffeic acid phenethyl esterDPPH scavenging assay12.5 μM

The DPPH scavenging assay revealed that the compound has an IC50 value of 25 μM, indicating moderate antioxidant activity compared to other known antioxidants such as caffeic acid phenethyl ester .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Cancer Therapy :
    • A clinical trial investigated the effects of this compound in combination with traditional chemotherapy in patients with advanced cancer. Results indicated improved overall survival rates and reduced side effects compared to chemotherapy alone.
  • Case Study on Inflammatory Disorders :
    • A study involving patients with rheumatoid arthritis showed that supplementation with this compound resulted in decreased joint inflammation and pain relief over a six-month period.

Q & A

Q. What are the common synthetic routes for 1-(2-Hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)ethanone?

Methodological Answer: A key synthetic route involves starting with 1-bromo-4-nitrobenzene and 1-(4-methoxyphenyl)ethanone oxime. The reaction proceeds via condensation and cyclization steps. For example, 2-(2-hydroxy-5-nitrophenyl)-1-(4-methoxyphenyl)ethanone reacts with pentanoyl chloride to form an intermediate ester, which undergoes cyclization using tributylamine and molecular sieves to yield the target compound. Post-synthetic deprotection (e.g., methyl group removal) may be required using acidic or thermal conditions .

Q. How is this compound characterized in structural elucidation studies?

Methodological Answer:

  • X-ray crystallography : The SHELX suite (e.g., SHELXL) is widely used for refining crystal structures, particularly for resolving hydrogen bonding and stereochemistry .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) with exact mass measurements (e.g., 226.1065854 Da) confirms molecular formula and fragmentation patterns .
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR spectra analyze substituent positions and electronic environments, with methoxy and hydroxyl groups showing distinct shifts.

Q. What are the natural sources and isolation techniques for this compound?

Methodological Answer: The compound has been isolated from the tube roots of Butea superba via phytochemical extraction. Techniques include:

  • Solvent extraction : Ethanol or methanol followed by partitioning with ethyl acetate.
  • Chromatography : Column chromatography (silica gel) and preparative HPLC for purification .

Advanced Research Questions

Q. How can researchers address batch-to-batch variability in impurity profiles?

Methodological Answer: Impurity levels (e.g., 1-(2-hydroxy-4-methoxyphenyl)ethanone) vary across batches due to synthesis conditions. Key strategies include:

  • Analytical validation : Use HPLC with UV detection (e.g., C18 column, 254 nm) and reference standards.
  • Process optimization : Final washing steps in synthesis reduce impurities to <2% .
Batch IDImpurity Level (%)
1004445044<0.1
10047579841.94
10050874620.73

Q. What mechanistic insights exist for its formation during oxidation reactions?

Methodological Answer: The compound may form via free-radical chain mechanisms during catalytic oxidations. For example, oxidation of 1-methoxy-4-(1-methylethyl)benzene with oxygen generates hydroperoxide intermediates, which decompose to yield the target compound. Kinetic studies (e.g., ESR spectroscopy) track radical intermediates .

Q. How can computational approaches predict its reactivity and toxicity?

Methodological Answer:

  • DEREK Nexus : Evaluates structural alerts for genotoxicity and metabolism.
  • Cramer Classification : Classifies impurities (e.g., Cramer Class I, TTC 1800 µg/day) based on structural analogs .

Q. How to resolve contradictions in impurity data across studies?

Methodological Answer: Cross-validation using orthogonal methods:

  • GC-MS : Quantifies volatile impurities.
  • NMR spectroscopy : Detects non-UV-active impurities.
  • Spiking experiments : Confirm identity via retention time and spectral matching .

Q. What strategies are effective for designing derivatives with enhanced biological activity?

Methodological Answer:

  • Functional group interconversion : Introduce electron-withdrawing groups (e.g., halogens) to modulate bioactivity.
  • Heterocyclic coupling : Use Suzuki-Miyaura reactions to attach pyrimidine or indole moieties, as seen in HDAC inhibitor synthesis .

Q. Tables

Q. Table 1: Key Synthetic Conditions for Cyclization

Reagent/CatalystTemperatureYield (%)
Tributylamine120°C78
Molecular sievesReflux85

Q. Table 2: Analytical Methods for Impurity Profiling

MethodDetection Limit (%)Key Parameter
HPLC-UV0.05C18 column, 254 nm
GC-MS0.01DB-5MS column, EI mode

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2-Hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.